molecular formula C11H22N2O3 B6589379 tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate CAS No. 1440961-33-0

tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Cat. No.: B6589379
CAS No.: 1440961-33-0
M. Wt: 230.30 g/mol
InChI Key: GRBABAVJMWOKNR-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a chemical compound with the molecular formula C10H20N2O3. It is a white solid that is used in various chemical reactions and has applications in scientific research. The compound contains a tert-butyl carbamate group and an oxazepane ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazepane derivative. One common method involves the use of tert-butyl carbamate and a 1,4-oxazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different oxazepane derivatives .

Scientific Research Applications

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The oxazepane ring and carbamate group play crucial roles in this interaction, allowing the compound to form stable complexes with the target enzymes. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is unique due to the presence of the oxazepane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

CAS No.

1440961-33-0

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(1,4-oxazepan-6-ylmethyl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-12-4-5-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

GRBABAVJMWOKNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCOC1

Purity

95

Origin of Product

United States

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